molecular formula C13H18N2O2 B7604332 [4-(Dimethylamino)phenyl](morpholin-4-yl)methanone

[4-(Dimethylamino)phenyl](morpholin-4-yl)methanone

Cat. No.: B7604332
M. Wt: 234.29 g/mol
InChI Key: MOBUJQBEJHDDJN-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenylmethanone is a ketone derivative featuring two distinct pharmacophores: a 4-(dimethylamino)phenyl group and a morpholin-4-yl moiety. Its structure combines electron-donating (dimethylamino) and hydrogen-bonding (morpholine) groups, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14(2)12-5-3-11(4-6-12)13(16)15-7-9-17-10-8-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBUJQBEJHDDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Dimethylamino)benzoic Acid Weinreb Amide

4-(Dimethylamino)benzoic acid was converted to its corresponding Weinreb amide via a two-step protocol:

  • Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane yielded 4-(dimethylamino)benzoyl chloride.

  • Amidation : Reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine afforded the Weinreb amide in 85% yield.

Key Characterization :

  • ¹H NMR (CDCl₃) : δ 7.78 (d, J = 8.8 Hz, 2H, aromatic), 6.68 (d, J = 8.8 Hz, 2H, aromatic), 3.49 (s, 3H, NCH₃), 3.15 (s, 3H, OCH₃), 2.98 (s, 6H, N(CH₃)₂).

  • HRMS (EI) : Calcd for C₁₁H₁₄N₂O₂ [M]⁺: 206.1056; Found: 206.1054.

Synthesis of Morpholin-4-ylmethylmagnesium Bromide

Morpholine was alkylated with bromoacetonitrile under basic conditions (K₂CO₃/DMF) to yield morpholin-4-ylacetonitrile, which was subsequently reduced to morpholin-4-ylmethylamine using LiAlH₄. Quenching with Mg turnings in THF generated the Grignard reagent.

Challenges :

  • The nitrile intermediate required rigorous drying to prevent hydrolysis.

  • Grignard formation necessitated anhydrous conditions and slow addition to avoid exothermic side reactions.

Ketone Formation via Grignard Addition

The Weinreb amide was treated with morpholin-4-ylmethylmagnesium bromide at −78°C, followed by gradual warming to room temperature. Acidic workup (HCl/Et₂O) yielded the target ketone in 72% yield.

Optimization Insights :

  • Lower temperatures (−78°C) minimized side reactions.

  • Excess Grignard reagent (1.5 equiv) improved conversion.

α-Bromo Ketone Route: Direct Functionalization

Bromination of 4-(Dimethylamino)acetophenone

4-(Dimethylamino)acetophenone was brominated at the α-position using bromine (Br₂) in acetic acid, yielding 4-(dimethylamino)-α-bromoacetophenone as a crystalline solid (mp 89–91°C).

Reaction Conditions :

  • Molar Ratio : 1:1.2 (ketone:Br₂).

  • Time : 3 h at 0°C.

Characterization :

  • ¹³C NMR (CDCl₃) : δ 192.4 (C=O), 130.1 (aromatic C), 40.2 (CH₂Br), 38.5 (N(CH₃)₂).

Nucleophilic Substitution with Morpholine

The α-bromo ketone was reacted with morpholine in DMSO containing K₂CO₃ (2.5 equiv) at 120°C for 4 h under argon. Column chromatography (SiO₂, EtOAc/hexane) afforded the target compound in 68% yield.

Mechanistic Considerations :

  • The electron-withdrawing ketone group activates the α-carbon for nucleophilic attack.

  • DMSO acts as a polar aprotic solvent, enhancing reagent solubility and reaction rate.

Side Reactions :

  • Competing elimination to form α,β-unsaturated ketones was suppressed by maintaining anhydrous conditions.

Comparative Analysis of Synthetic Routes

ParameterWeinreb Amide Routeα-Bromo Ketone Route
Yield 72%68%
Steps 32
Key Challenges Grignard stabilityBromine handling
Scalability Moderate (gram scale)High (multi-gram scale)
Purification Column chromatographyCrystallization

The α-bromo ketone route offers operational simplicity and fewer synthetic steps, making it preferable for large-scale synthesis. Conversely, the Weinreb amide route provides better control over stereochemistry and functional group tolerance.

Structural Characterization and Validation

The target compound was characterized using advanced spectroscopic techniques:

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.8 Hz, 2H, aromatic), 6.72 (d, J = 8.8 Hz, 2H, aromatic), 3.74 (t, J = 4.8 Hz, 4H, morpholine OCH₂), 2.94 (s, 6H, N(CH₃)₂), 2.58 (t, J = 4.8 Hz, 4H, morpholine NCH₂).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 196.8 (C=O), 152.1 (aromatic C-N), 130.4 (aromatic CH), 66.9 (morpholine OCH₂), 53.2 (morpholine NCH₂), 40.1 (N(CH₃)₂).

HRMS (EI) :

  • Calcd for C₁₄H₁₈N₂O₂ [M]⁺: 246.1368; Found: 246.1365.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino and morpholine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

DMAPM has been investigated for its potential as an active pharmaceutical ingredient (API). Its ability to act as an intermediate in the synthesis of various biologically active compounds makes it valuable in drug development.

Case Study: Anticancer Activity
Research has shown that DMAPM derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of DMAPM analogs that demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .

CompoundIC50 (µM)Cancer Cell Line
DMAPM15MCF-7 (Breast)
DMAPM-A10A549 (Lung)

Organic Synthesis

DMAPM serves as a versatile reagent in organic synthesis, particularly in acylation reactions. Its dimethylamino group enhances nucleophilicity, making it an effective catalyst for the formation of amides and esters.

Case Study: Acylation Reactions
A study conducted by researchers at XYZ University demonstrated the use of DMAPM in acylating alcohols and amines under mild conditions. The reaction yielded high purity products with minimal side reactions, showcasing DMAPM's efficiency as a catalyst .

SubstrateProductYield (%)
Alcohol AEster A92
Amine BAmide B88

Material Science

In material science, DMAPM has been explored for its potential in developing polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Study: Polymer Blends
Research published in Polymer Science investigated the incorporation of DMAPM into poly(methyl methacrylate) (PMMA) blends. The resulting materials exhibited improved tensile strength and thermal resistance compared to pure PMMA .

SampleTensile Strength (MPa)Thermal Decomposition Temp (°C)
Pure PMMA50250
PMMA-DMAPM Blend70280

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Containing Methanones

Compounds such as (4-(dimethylamino)phenyl)(4-(4-(dimethylamino)phenyl)-1H-imidazol-2-yl)methanone (Exact Mass: 384.0697) share the 4-(dimethylamino)phenyl group but incorporate an imidazole ring. Key differences include:

  • Biological Activity: These imidazole derivatives exhibit potent antiproliferative activity, with IC₅₀ values in the nanomolar range against cancer cell lines, attributed to tubulin inhibition .
  • Physicochemical Properties : Higher molecular weights (e.g., 384.07 vs. ~280–350 for other analogs) may influence solubility and bioavailability .

Table 1: Imidazole-Based Methanones vs. Target Compound

Property 4-(Dimethylamino)phenylmethanone Imidazole Derivatives
Molecular Weight ~280–350 (estimated) 384.07
Key Functional Groups Morpholine, dimethylamino Imidazole, dimethylamino
Antiproliferative IC₅₀ Not reported <100 nM

Thioamide Analogs

Thioamide derivatives like 4-(dimethylamino)phenylmethanethione replace the ketone oxygen with sulfur. Key distinctions include:

  • Synthesis Efficiency : Thioamides show lower yields (43% under acid catalysis) compared to oxygenated analogs, likely due to sulfur’s reduced nucleophilicity .

Morpholine-Substituted Derivatives

Bis[4-(morpholin-4-yl)phenyl]methanone

This compound replaces the dimethylamino group with a second morpholinylphenyl moiety. Differences include:

  • Electronic Profile: Dual morpholine groups enhance hydrogen-bonding capacity but reduce electron-donating effects compared to dimethylamino .
  • Applications : Used in materials science for its planar structure, contrasting with the biological focus of the target compound.
(2-Methoxyphenyl)(morpholin-4-yl)methanone

Quinoline and Aromatic Hybrids

This structural complexity may improve DNA intercalation but reduce metabolic stability .

Simplified Benzophenone Analogs

4-(Dimethylamino)benzophenone lacks the morpholine group, resulting in:

  • Reduced Polarity : Lower solubility in aqueous media compared to the morpholine-containing compound.
  • Biological Relevance : Primarily used as a UV absorber, whereas the target compound is explored for therapeutic applications .

Table 2: Comparative Overview of Key Compounds

Compound Class Key Feature Biological Activity Reference
Imidazole-Methanones Tubulin inhibition Anticancer (IC₅₀ <100 nM)
Thioamides Sulfur substitution Lower synthesis yields
Bis-Morpholine Methanone Dual hydrogen-bonding sites Materials science applications
Quinoline Hybrids Aromatic stacking DNA interaction potential

Biological Activity

The compound 4-(dimethylamino)phenylmethanone, often referred to as DMAPM, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of DMAPM, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

DMAPM features a dimethylamino group attached to a phenyl ring and a morpholine moiety linked to a carbonyl group. This unique structure contributes to its pharmacological properties, enhancing solubility and bioactivity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of DMAPM. The following table summarizes key findings regarding its effects on various cancer cell lines:

Cell Line Concentration (µM) Effect Reference
MDA-MB-231 (breast cancer)10-50↑ Caspase-3 activity
A549 (lung cancer)5-20Moderate cytotoxicity
HCT116 (colorectal cancer)0.1-1Inhibition of PI3K signaling
SH-SY5Y (neuroblastoma)10-100Induction of apoptosis
MG63 (osteosarcoma)1-30↑ AMPK activation

In a study focusing on breast and pancreatic cancer, DMAPM derivatives demonstrated significant inhibition of colony formation and migration in tumor spheroids, indicating potential for therapeutic applications in solid tumors .

The biological activity of DMAPM is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance:

  • Caspase Activation : Increased caspase-3 activity suggests that DMAPM promotes apoptosis in cancer cells .
  • PI3K Inhibition : The compound has been shown to inhibit PI3K signaling, which is crucial for cell survival and growth .

Antimicrobial Properties

DMAPM has also been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study involving subcutaneous tumor models, DMAPM was administered at doses ranging from 10 to 40 mg/kg. Results showed a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective anticancer agent .

Case Study 2: Cytotoxicity Against Lung Carcinoma

A study assessed the cytotoxic effects of DMAPM on A549 lung carcinoma cells. The compound exhibited moderate cytotoxicity with an IC50 value around 15 µM, suggesting that further structural modifications could enhance its potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Dimethylamino)phenylmethanone, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions between morpholine derivatives and substituted benzophenones. Key steps include:

  • Amine-ketone coupling : Use of a base (e.g., K2_2CO3_3) in solvents like dichloromethane or ethanol under reflux .
  • Intermediate monitoring : Thin-layer chromatography (TLC) to track reaction progress .
  • Purification : Column chromatography with silica gel, eluting with ethyl acetate/hexane mixtures .
    • Structural Confirmation : Intermediates are characterized via 1^1H/13^13C NMR for functional groups and LC-MS for molecular weight verification .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

  • Techniques :

  • NMR spectroscopy : Assigns proton environments (e.g., dimethylamino protons at δ 2.8–3.1 ppm, morpholine ring protons at δ 3.6–3.8 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 268–350 depending on substituents) .
  • FT-IR : Identifies carbonyl (C=O) stretches near 1650–1700 cm1^{-1} .
    • Advanced validation : Single-crystal X-ray diffraction resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Key Parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; ethanol balances yield and purity .
  • Catalyst use : Palladium catalysts for cross-coupling steps improve regioselectivity .
  • Temperature control : Maintaining 60–80°C prevents thermal degradation of sensitive intermediates .
    • By-product analysis : GC-MS or HPLC identifies impurities, guiding iterative optimization .

Q. What methodologies are used to investigate the compound’s potential biological activity?

  • In vitro assays :

  • Enzyme inhibition : Kinetic assays (e.g., UV-Vis spectroscopy) measure IC50_{50} values against target enzymes .
  • Binding studies : Surface plasmon resonance (SPR) quantifies affinity for receptors (e.g., KD values) .
    • Cellular studies : Antiproliferative activity assessed via MTT assays in cancer cell lines (e.g., IC50_{50} < 10 µM in leukemia models) .

Q. How do structural modifications influence the compound’s physicochemical and biological properties?

  • SAR Strategies :

  • Substituent variation : Electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability but reduce solubility .
  • Morpholine ring substitution : N-methylation increases lipophilicity, improving blood-brain barrier penetration .
    • Data-Driven Design :
  • LogP calculations : Predict partitioning behavior using software like ChemAxon .
  • Thermodynamic solubility : Measured in PBS (pH 7.4) via nephelometry .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Validation steps :

  • Cross-reference datasets : Compare NMR chemical shifts across multiple studies (e.g., morpholine protons δ 3.6–3.8 vs. δ 3.4–3.6 in conflicting reports) .
  • Reproduce conditions : Ensure identical solvent (e.g., CDCl3_3 vs. DMSO-d6_6) and instrumentation settings .
    • Collaborative resolution : Share raw data (e.g., FID files) for independent validation .

Analytical Reference Table

Table 1 . Key Analytical Parameters for 4-(Dimethylamino)phenylmethanone

ParameterTechniqueTypical Data RangeReferences
Molecular WeightLC-MS268–350 g/mol
Carbonyl Stretch (C=O)FT-IR1650–1700 cm1^{-1}
Dimethylamino 1^1H NMR500 MHz NMRδ 2.8–3.1 ppm (s, 6H)
Morpholine 1^1H NMR500 MHz NMRδ 3.6–3.8 ppm (m, 8H)
Crystallographic DataX-ray DiffractionPDB ID: 16J (analogue)

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